molecular formula C16H22O7 B1238027 Prostaglandin D-M CAS No. 70803-92-8

Prostaglandin D-M

Numéro de catalogue: B1238027
Numéro CAS: 70803-92-8
Poids moléculaire: 326.34 g/mol
Clé InChI: QRKPLLLQZJCOLR-BWEANOATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prostaglandin D-M, also known as this compound, is a useful research compound. Its molecular formula is C16H22O7 and its molecular weight is 326.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Properties

Prostaglandin D-M is synthesized predominantly in mast cells through the action of glutathione-dependent PGD synthase. PGD2 itself is known for its short half-life (1-30 minutes), making it unstable and rapidly converted into various metabolites, including PGDM and 11beta-PGF2alpha . The stability of PGDM allows it to serve as a useful biomarker for assessing PGD2 levels in clinical settings.

Metabolism of this compound

  • Precursor : Prostaglandin D2
  • Major Metabolites :
    • 11beta-PGF2alpha
    • Tetranor-prostaglandin DM (PGDM)

The concentration of PGDM in urine can reflect the levels of PGD2 and has been utilized in investigations related to allergic conditions and mast cell diseases .

Allergic Responses and Asthma

PGDM plays a pivotal role in allergic reactions and asthma pathophysiology. It acts as a bronchoconstrictor, contributing to airway inflammation. Elevated levels of urinary PGDM have been associated with conditions such as systemic mastocytosis and mast cell activation syndrome (MCAS) .

Case Study Insights

A study analyzing urinary metabolites in patients with mast cell disorders found significant correlations between elevated levels of PGDM and the severity of symptoms associated with these conditions. The data indicated that patients with systemic mastocytosis had a higher percentage of triple positive urinary prostaglandins compared to those with MCAS .

Mast Cell Disorders

Mast cell diseases, including systemic mastocytosis and MCAS, are characterized by abnormal proliferation or activation of mast cells. Measurement of urinary PGDM has emerged as a valuable diagnostic tool.

Disorder Type% Triple Positive PGs% Double Positive PGs% Single Positive PGsNegative PGs% Positive NMH
Systemic Mastocytosis33%33%33%0%100%
MCAS4%26%54%10%15%
Hyperhistaminemia10%30%20%40%0%

This table summarizes findings from a study that assessed urinary metabolites across different mast cell disorders, highlighting the diagnostic utility of measuring PGDM levels .

Inflammation and Pain Management

Prostaglandins are known mediators of inflammation. Research indicates that manipulating prostaglandin pathways may offer therapeutic avenues for inflammatory diseases. For instance, the modulation of prostaglandin receptors has been explored in models of arthritis, where specific receptor activation can either exacerbate or alleviate inflammation .

Propriétés

Numéro CAS

70803-92-8

Formule moléculaire

C16H22O7

Poids moléculaire

326.34 g/mol

Nom IUPAC

6-[(1R,2R,3S)-2-[(Z)-4-carboxybut-2-enyl]-3-hydroxy-5-oxocyclopentyl]-4-oxohexanoic acid

InChI

InChI=1S/C16H22O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-13,18H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+/m1/s1

Clé InChI

QRKPLLLQZJCOLR-BWEANOATSA-N

SMILES

C1C(C(C(C1=O)CCC(=O)CCC(=O)O)CC=CCC(=O)O)O

SMILES isomérique

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCC(=O)O)C/C=C\CC(=O)O)O

SMILES canonique

C1C(C(C(C1=O)CCC(=O)CCC(=O)O)CC=CCC(=O)O)O

Synonymes

9-HDTPD
9-hydroxy-11,15-dioxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid
PGD-M
prostaglandin D-M

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.